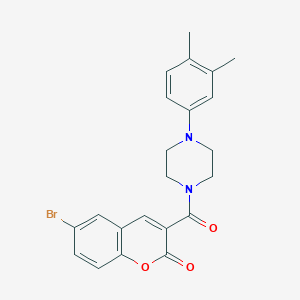

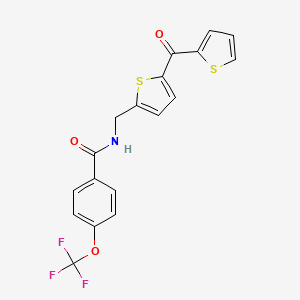

6-bromo-3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 6-bromo-3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic molecule that appears to be a derivative of chromen-2-one, which is a scaffold found in various pharmacologically active compounds. The presence of a bromine atom and a piperazine ring suggests potential reactivity and bioactivity, making it a candidate for further chemical and pharmacological studies.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a new series of quinazolinone derivatives with anti-inflammatory and analgesic properties was synthesized starting from a brominated benzoxazinone precursor . Although the exact synthesis of 6-bromo-3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one is not detailed in the provided papers, similar synthetic routes could potentially be applied. These routes involve the fusion of brominated precursors with other aromatic compounds and subsequent reactions with various reagents to introduce different functional groups .

Molecular Structure Analysis

The molecular structure of such compounds typically includes multiple aromatic rings, which can contribute to the molecule's stability and potential interactions with biological targets. The presence of a piperazine ring is often associated with central nervous system activity, and the bromine atom could be used for further chemical modifications .

Chemical Reactions Analysis

The bromine atom in the molecule suggests that it could undergo further chemical reactions, such as nucleophilic substitution or coupling reactions, to yield a variety of derivatives. The piperazine moiety could also participate in reactions, potentially leading to the formation of new rings or the introduction of additional substituents .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 6-bromo-3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one are not explicitly provided, related compounds exhibit properties that make them suitable for pharmacological applications. These properties include solubility in organic solvents, potential for crystallization, and stability under physiological conditions . The presence of heteroatoms such as nitrogen and oxygen in the molecule can also influence its hydrogen bonding capacity and overall reactivity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Complex molecules similar to the one have been synthesized and characterized, indicating their potential in contributing to the development of new pharmaceutical compounds and materials. For example, the synthesis and characterization of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate demonstrate the interest in chromene derivatives for their biological and chemical properties, including kinetics and mechanism of reactions (Asheri, Habibi‐Khorassani, & Shahraki, 2016).

Biological Activity

- Related chromene and piperazine derivatives have been investigated for their biological activities, such as antibacterial, antifungal, and anthelmintic activities. This suggests potential applications in developing new agents for treating various infections and diseases. For instance, benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide showed significant biological activities, highlighting the therapeutic potential of these classes of compounds (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Antiproliferative Properties

- The investigation into benzochromene derivatives for their anti-proliferative properties against cancer cell lines, such as colorectal cancer, indicates the potential use of chromene-based compounds in cancer therapy. These compounds have shown to induce apoptosis in cancer cells, suggesting a promising avenue for the development of new chemotherapeutic agents (Hanifeh Ahagh et al., 2019).

Molecular Docking and Drug Design

- The molecular docking studies of related compounds provide insights into their potential interactions with biological targets, supporting their use in drug design and development. For instance, pyrimidine-piperazine-chromene and -quinoline conjugates have shown binding affinity to estrogen receptors, indicating their potential in developing targeted therapies for diseases such as breast cancer (Parveen et al., 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

6-bromo-3-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrN2O3/c1-14-3-5-18(11-15(14)2)24-7-9-25(10-8-24)21(26)19-13-16-12-17(23)4-6-20(16)28-22(19)27/h3-6,11-13H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVTYMFHJNJXBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine](/img/structure/B2545738.png)

![(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2545739.png)

![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2545740.png)

![2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine](/img/structure/B2545744.png)

![5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2545746.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2545756.png)